3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with various functional groups such as fluorophenyl, methoxyphenyl, and prop-2-yn-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, often employing palladium-catalyzed cross-coupling techniques.
Addition of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the compound with a prop-2-yn-1-yloxy reagent under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates and minimize side reactions.
Catalyst Selection: Efficient catalysts are chosen to enhance reaction efficiency and selectivity.
Purification Techniques: Advanced purification methods such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby modulating biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein expression.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)-7-[4-methoxyphenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid: Lacks the prop-2-yn-1-yloxy group, which may affect its reactivity and biological activity.
3-(4-Fluorophenyl)-7-[4-hydroxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
The uniqueness of 3-(4-fluorophenyl)-7-[4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]-5-oxo-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H18FNO5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-7-(4-methoxy-3-prop-2-ynoxyphenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C24H18FNO5S/c1-3-10-31-18-11-14(6-9-17(18)30-2)16-12-19(27)26-21-20(13-4-7-15(25)8-5-13)23(24(28)29)32-22(16)21/h1,4-9,11,16H,10,12H2,2H3,(H,26,27)(H,28,29) |
InChI Key |
IDXNOEWSNHNYQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O)OCC#C |
Origin of Product |
United States |
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